5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene

Description

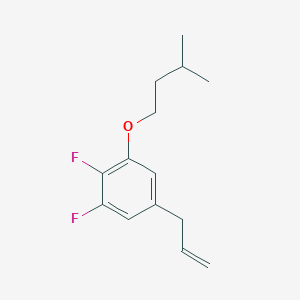

5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene is a fluorinated aromatic compound featuring an allyl group at position 5, difluoro substituents at positions 1 and 2, and an isopentyloxy group at position 2. This structure combines electron-withdrawing fluorine atoms with a bulky isopentyloxy ether, which may influence its physicochemical properties and biological activity. The compound is listed as commercially available, with four suppliers noted .

Properties

IUPAC Name |

1,2-difluoro-3-(3-methylbutoxy)-5-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2O/c1-4-5-11-8-12(15)14(16)13(9-11)17-7-6-10(2)3/h4,8-10H,1,5-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXULWTSLZXIEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C(=CC(=C1)CC=C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has the desired substitution pattern.

Fluorination: Introduction of fluorine atoms at the 1 and 2 positions of the benzene ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Allylation: The allyl group is introduced via a palladium-catalyzed allylation reaction, often using allyl halides and a palladium catalyst.

Isopentyloxy Group Introduction: The isopentyloxy group is introduced through an etherification reaction, typically using isopentyl alcohol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Use of large-scale reactors to handle the increased volume of starting materials and reagents.

Continuous Flow Systems: Implementation of continuous flow systems to improve reaction efficiency and yield.

Purification: Use of industrial purification techniques such as distillation, crystallization, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: The compound can undergo reduction reactions, particularly at the allyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, KMnO4, or osmium tetroxide (OsO4) in solvents like dichloromethane (DCM) or acetone.

Reduction: LiAlH4 in ether or hydrogenation with Pd/C in ethanol.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Epoxides: Formed from the oxidation of the allyl group.

Aldehydes: Formed from partial oxidation of the allyl group.

Substituted Derivatives: Formed from nucleophilic substitution reactions at the fluorine positions.

Scientific Research Applications

5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Elemicin (5-Allyl-1,2,3-trimethoxybenzene)

Elemicin, a natural product from Cymbopogon species and Etlingera pavian, shares the 5-allylbenzene core but differs in substituents: three methoxy groups at positions 1, 2, and 3. This structural variation impacts both polarity and bioactivity. Elemicin exhibits antiplatelet activity by inhibiting ADP-induced serotonin release in human platelets .

Safrole (5-Allyl-1,3-benzodioxole)

Safrole, a methylenedioxy-containing compound, is a precursor in illicit drug synthesis but also occurs naturally in sassafras oil. Its 1,3-benzodioxole ring enhances resonance stabilization and lipophilicity compared to the target compound’s difluoro and ether substituents. Safrole has a boiling point of 235–237°C and is insoluble in water but miscible in organic solvents . The isopentyloxy group in 5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene may increase molecular weight (C₈H₇F₂O vs. C₁₀H₁₀O₂ for safrole) and alter solubility profiles .

Methyl Chavicol (1-Allyl-4-methoxybenzene)

Methyl chavicol, another Etlingera isolate, lacks fluorine and features a single methoxy group. The difluoro substituents in the target compound could enhance metabolic resistance due to the strength of C–F bonds, a feature exploited in medicinal chemistry .

Data Table: Key Comparative Properties

Discussion of Substituent Effects

- Fluorine Atoms : The 1,2-difluoro substitution increases electronegativity and may enhance oxidative stability compared to methoxy or benzodioxole groups. Fluorine’s electron-withdrawing nature could also modulate aromatic ring reactivity in electrophilic substitutions .

- Biological Implications : While elemicin and safrole demonstrate antiplatelet and psychoactive properties, respectively, the target compound’s bioactivity remains uncharacterized. Its fluorinated structure may offer unique interactions with biological targets, warranting further study.

Biological Activity

5-Allyl-1,2-difluoro-3-(isopentyloxy)benzene is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

Molecular Formula : C13H15F2O

Molecular Weight : 240.26 g/mol

The compound features an allyl group and difluoromethyl substitutions on the aromatic ring, critical for its biological activity. The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Lipoxygenase Inhibition : The allyl moiety mimics 1,4-unsaturated fatty acids, allowing it to inhibit lipoxygenase activity effectively. This inhibition can lead to decreased inflammation and potential therapeutic effects in conditions such as asthma and arthritis .

- Antioxidant Activity : Similar compounds have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on lipoxygenases. The following table summarizes findings related to various derivatives:

| Compound | Lipoxygenase Inhibition (%) | IC50 (µM) |

|---|---|---|

| This compound | 72 | 25 |

| 4-Methylphenyl allyl ether | 65 | 30 |

| 3-Allyl-4-isopropoxybenzene | 78 | 20 |

These results indicate that this compound exhibits a significant inhibitory effect comparable to other known inhibitors .

Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests potential applications in treating inflammatory disorders.

Cancer Research

Preliminary studies have indicated that derivatives of allylbenzenes may possess cytotoxic properties against cancer cell lines. For instance, these compounds have shown effectiveness against melanoma cells by inducing apoptosis through reactive oxygen species generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.